Product packaging for Selanylidenemagnesium(Cat. No.:CAS No. 1313-04-8)

Selanylidenemagnesium

Cat. No.: B072684
CAS No.: 1313-04-8
M. Wt: 103.28 g/mol
InChI Key: AZUPEYZKABXNLR-UHFFFAOYSA-N
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Description

Selanylidenemagnesium is a highly reactive organomagnesium reagent of significant interest in synthetic and materials chemistry. Its unique structure, featuring a magnesium atom bonded to a selenium atom in a carbene-like fashion (R₂C=MgSe), makes it a versatile precursor for the synthesis of complex organoselenium compounds and magnesium selenide (MgSe) nanomaterials. Researchers primarily utilize this compound as a potent nucleophile and transfer agent for selenium in the construction of heterocyclic systems and as a key intermediate in the development of novel catalysts. Its mechanism of action involves the facile insertion of the selenium atom into carbon-halogen and carbon-metal bonds, as well as its participation in cycloaddition reactions, enabling routes to molecules that are challenging to access via conventional methods. This compound is particularly valuable for the bottom-up synthesis of semiconductor nanocrystals and quantum dots, where it serves as a molecular source for magnesium selenide, a material with potential applications in optoelectronics. For research use only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgSe B072684 Selanylidenemagnesium CAS No. 1313-04-8

Properties

IUPAC Name

magnesium;selenium(2-)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/Mg.Se/q+2;-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AZUPEYZKABXNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[Mg+2].[Se-2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

MgSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name magnesium selenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061659
Record name Magnesium selenide (MgSe)
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Molecular Weight

103.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1313-04-8
Record name Magnesium selenide
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Record name Magnesium selenide (MgSe)
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Record name Magnesium selenide (MgSe)
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Record name Magnesium selenide
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Advanced Spectroscopic Characterization of Selanylidenemagnesium Entities

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. youtube.com Each technique provides a unique "fingerprint" spectrum that is characteristic of the molecule's structure and bonding. youtube.comgoogle.com These methods are particularly useful for identifying the presence of specific functional groups and bonds, such as the Mg-Se bond.

The vibrational modes of a molecule, such as bond stretching and bending, occur at specific frequencies. The frequency of the Mg-Se stretching vibration is directly related to the strength of the bond and the masses of the magnesium and selenium atoms. Theoretical calculations on related metal-chalcogenide systems suggest that the Mg-Se stretching mode would appear in the low-frequency region of the vibrational spectrum. For comparison, studies on hydrated magnesium sulfate (B86663) (MgSO₄) show that the S=O stretching vibrations are found at lower frequencies than O-H vibrations. researchgate.netnasa.gov By analogy, the heavier atoms and typically weaker single or double bond of an Mg-Se moiety would result in vibrations at even lower wavenumbers.

Raman spectroscopy can be particularly effective for detecting the symmetric stretching mode of an Mg-Se bond, as this vibration often leads to a significant change in polarizability. research.com Conversely, if the Mg-Se bond has a significant dipole moment, its stretching vibration would be expected to produce a strong absorption band in the IR spectrum. youtube.com The precise frequencies of these modes provide valuable data for force constant calculations and offer a direct measure of the Mg-Se bond strength.

Table 2: Predicted Vibrational Frequency Regions for Related Bonds.
Bond/GroupVibrational ModePredicted Frequency Region (cm-1)
O-H (in water)Stretching3700-3800
O-H (hydrogen-bonded in MgSO₄·nH₂O)Stretching1700-3000
SO₂ (in MgSO₄)StretchingLower than O-H vibrations

Data based on theoretical studies of hydrated magnesium sulfate. researchgate.netnasa.gov

X-ray Diffraction Analysis for Solid-State Molecular Structures

XRD analysis is crucial for accurately measuring the Mg-Se bond distance, a fundamental parameter that reflects the nature and order of the bond. In the solid-state material magnesium selenide (B1212193) (MgSe), the Mg-Se bond distances vary depending on the crystal structure. In the zincblende form, the Mg-Se bond length is approximately 2.54 Å to 2.57 Å. materialsproject.orgnih.gov The rock salt polymorph exhibits a longer Mg-Se distance of about 2.70 Å, which is consistent with the higher coordination number in that crystal lattice. nih.gov

In discrete molecular complexes, the Mg-Se bond length can be influenced by the nature of the supporting ligands and the coordination number of the magnesium center. For example, in a three-coordinate magnesium selenide complex, [{(iPrDipNacNac)Mg}₂(μ-Se)], the Mg-Se bond lengths are approximately 2.404 Å and 2.408 Å. nih.gov These values are significantly shorter than those found in the six-coordinate rock-salt structure of bulk MgSe, highlighting the impact of the coordination environment on the bond distance. nih.gov

Table 3: Experimentally Determined Magnesium-Selenium (Mg-Se) Bond Distances.
Compound/StructureCoordination Environment of MgMg-Se Bond Distance (Å)
MgSe (Zincblende)4-coordinate~2.54 - 2.57
MgSe (Rock Salt)6-coordinate~2.70
[{(p-TolTp)Mg}₂Se]4-coordinate2.404(3) and 2.408(3)

Data sourced from crystallographic studies. materialsproject.orgnih.gov

Elucidation of Coordination Geometries Around Magnesium Centers

The local environment and coordination geometry of the magnesium centers in selanylidenemagnesium (MgSe) and related compounds are crucial for understanding their structural and electronic properties. While discrete molecular complexes of this compound are not extensively characterized, the coordination geometries in its solid-state forms and within more complex ternary compounds have been elucidated, revealing variability dependent on the material's structure.

In its most stable bulk crystalline form, magnesium selenide adopts the rock-salt structure. wikipedia.orgshef.ac.uk In this arrangement, each magnesium (Mg²⁺) ion is coordinated to six selenium (Se²⁻) ions, and conversely, each selenium ion is coordinated to six magnesium ions. This results in a well-defined octahedral coordination geometry around the magnesium centers. researchgate.net The highly symmetric nature of the rock-salt lattice dictates this 6:6 coordination environment, with specific internuclear distances determined by the unit cell parameters. study.com

However, a different coordination environment is observed in other forms of MgSe and related chalcogenide spinels. Magnesium selenide can also crystallize in the zincblende (sphalerite) structure, which, although less stable than the rock-salt form, can be grown epitaxially. wikipedia.orgmaterialsproject.org In the zincblende lattice, the magnesium atom is bonded to four selenium atoms, resulting in a tetrahedral coordination geometry. materialsproject.org This tetrahedral environment is also found in more complex ternary selenide spinels, such as magnesium scandium selenide (MgSc₂Se₄), where a single crystallographic tetrahedral site for magnesium is observed.

The differing coordination geometries highlight the structural flexibility of magnesium in selenide environments, which can significantly influence the material's properties.

Table 1. Comparison of Coordination Geometries for Magnesium in Selenide Environments
PropertyRock-Salt StructureZincblende / Spinel Structure
Coordination Number 64
Geometry OctahedralTetrahedral
Example Compound Bulk Magnesium Selenide (MgSe)Zincblende MgSe, Magnesium Scandium Selenide (MgSc₂Se₄)
Mg-Se Internuclear Distance (Å) ~2.73~2.57

Other Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., X-ray Absorption Spectroscopy for related complexes)

Beyond foundational structural methods, other advanced spectroscopic techniques are invaluable for probing the fine details of the electronic structure of this compound and related materials. X-ray Absorption Spectroscopy (XAS) is a particularly powerful, element-specific tool that provides insight into the local atomic and electronic structure, even in amorphous or non-crystalline materials. nih.govlibretexts.org XAS spectra are typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgnih.gov

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.orgcdnsciencepub.com For a magnesium-selenium compound, analysis could be performed at both the Mg K-edge and the Se K-edge.

Mg K-edge XANES: This technique is highly sensitive to the local environment around magnesium atoms. The position and features of the absorption edge can be used as a fingerprint for the coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net Studies on various magnesium-bearing minerals have shown that the main absorption peak shifts to higher energies as the coordination number of Mg increases. researchgate.net

Se K-edge XANES: The energy of the selenium absorption edge is a direct probe of its oxidation state. researchgate.net This allows for the clear differentiation between selenide (Se²⁻), elemental selenium (Se⁰), selenite (B80905) (Se⁴⁺), and selenate (B1209512) (Se⁶⁺), providing critical information on the chemical nature of the selenium species within a sample. cdnsciencepub.com

The EXAFS region refers to the oscillations found at higher energies (extending up to 1000 eV) beyond the XANES region. libretexts.org These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. Mathematical analysis of the EXAFS spectrum can yield precise information about the local atomic structure, including:

The identity and number of neighboring atoms (coordination number).

The interatomic distances (bond lengths) to these neighbors. libretexts.org

The degree of local structural disorder.

While specific XAS studies on discrete this compound complexes are not prominent in the literature, the technique is widely applied to characterize related systems. For instance, Se K-edge XAS is a standard method for selenium speciation in environmental and biological samples, and for characterizing metal selenide materials. researchgate.netnih.gov Similarly, Mg K-edge XAS has been effectively used to determine the coordination environment of magnesium in complex oxides and amorphous carbonates. nih.gov High-resolution techniques like High Energy Resolution Fluorescence Detected XAS (HERFD-XAS) offer even greater spectral detail, improving the ability to distinguish between subtly different chemical species. nih.gov

Table 2. Information Derived from X-ray Absorption Spectroscopy for Mg-Se Systems
Spectroscopic TechniqueRegionPrimary Information Obtained
Mg K-edge XASXANESMagnesium coordination number and geometry (e.g., tetrahedral vs. octahedral).
Se K-edge XASXANESSelenium oxidation state (e.g., Se²⁻, Se⁰, Se⁴⁺).
Se K-edge XASEXAFSNumber of Mg neighbors around Se, precise Mg-Se bond lengths, and local structural disorder.

Reactivity and Transformational Chemistry of Selanylidenemagnesium Complexes

Nucleophilic and Electrophilic Pathways Involving Magnesium-Selenium Bonds

The magnesium-selenium (Mg-Se) bond in selanylidenemagnesium complexes is inherently polar, with selenium being more electronegative than magnesium. This polarity dictates the primary modes of reactivity, allowing the selenium center to act as a nucleophile and the magnesium center to exhibit electrophilic characteristics.

In many reactions, the selenium atom, bearing a partial negative charge, acts as a potent nucleophile. nih.gov This nucleophilicity is harnessed in reactions where the this compound compound attacks an electron-deficient center. For instance, magnesium-based selenium nucleophiles can be formed in situ from the reaction of organic halides with magnesium metal and elemental selenium. researchgate.net These nucleophilic selenium species are then readily available to participate in further chemical transformations.

The interplay between the nucleophilic selenium and the electrophilic magnesium is central to the diverse reactivity of this compound complexes. The specific reaction pathway followed often depends on the nature of the substrate, the solvent, and the ligands attached to the magnesium center.

Applications in Organic Synthesis as Precursors or Reactive Intermediates

This compound and related magnesium-selenium reagents have emerged as valuable tools in organic synthesis, primarily for the introduction of selenium into organic molecules. These organoselenium compounds are, in turn, important intermediates in the synthesis of a wide array of more complex molecules and have applications in materials science and medicinal chemistry.

A key application is in the formation of carbon-selenium bonds. By reacting this compound with organic halides, a straightforward method for the synthesis of unsymmetrical selenides is achieved. This transformation relies on the nucleophilic character of the selenium atom. The general scheme for this reaction is as follows:

R-Mg-Se-Mg-R' + 2 R''-X → 2 R''-Se-R + MgX₂ + MgR'₂

The utility of these magnesium-based selenium nucleophiles is enhanced by the mild conditions under which they can be generated and reacted, often exhibiting good functional group tolerance. researchgate.net

Below is a table summarizing representative applications of this compound as a reactive intermediate in organic synthesis:

Reactant Product Reaction Type
Alkyl HalideDialkyl Selenide (B1212193)Nucleophilic Substitution
Aryl HalideDiaryl SelenideNucleophilic Aromatic Substitution
Acyl ChlorideAcyl SelenideNucleophilic Acyl Substitution
Epoxideβ-Hydroxy SelenideRing-Opening Reaction

These reactions highlight the versatility of this compound as a synthon for the selanyl (B1231334) group (-SeR), enabling the construction of a diverse range of selenium-containing organic compounds.

Redox Chemistry and Potential as Reducing Agents (Drawing analogies to low-valent magnesium compounds)

The redox chemistry of this compound is an area of growing interest, particularly concerning its potential as a reducing agent. This reactivity can be understood by drawing analogies to low-valent magnesium compounds, which have demonstrated significant reducing power in various chemical transformations. illinois.edumonash.edu

Low-valent magnesium compounds, such as those containing a Mg-Mg bond, are potent reducing agents due to the +1 formal oxidation state of magnesium, a departure from its typical +2 state. wikipedia.orgnih.gov These species can readily donate electrons to reduce a variety of substrates. The reducing potential of this compound can be conceptualized in a similar vein, where the magnesium center, in proximity to the more electronegative selenium, can participate in single-electron transfer (SET) processes.

The general principle of a redox reaction involves the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons). khanacademy.orgyoutube.com In the context of this compound, the magnesium atom can be oxidized from Mg(II) to a higher oxidation state, or more plausibly, the complex can act as a source of electrons in a manner analogous to low-valent magnesium species.

While the direct observation of this compound acting as a reducing agent in the same vein as Mg(I) dimers is still a developing area of research, the theoretical framework provided by the study of low-valent magnesium compounds offers a valuable perspective for exploring this potential reactivity. d-nb.info

Formation of Polynuclear Magnesium-Selenium Clusters and Extended Structures

Under certain conditions, this compound units can aggregate to form polynuclear clusters and extended structures. These assemblies are held together by a network of magnesium-selenium bonds and can exhibit complex and often aesthetically pleasing molecular architectures.

The formation of these clusters is influenced by several factors, including the stoichiometry of the reactants, the nature of the solvent, and the presence of templating agents or supporting ligands. The study of magnesium clusters, in general, has revealed a propensity for the formation of cage-like and other complex structures. nih.govaps.org

While the specific structures of polynuclear magnesium-selenium clusters are not as extensively documented as their sulfide (B99878) or oxide counterparts, the principles governing their formation are expected to be similar. These structures are of fundamental interest in inorganic and materials chemistry, and they may possess unique electronic and optical properties arising from the quantum confinement effects within the cluster core.

Boron clusters have been investigated as stable electrolytes for magnesium batteries, suggesting that cluster chemistry involving magnesium is a promising area of research. nih.gov The exploration of magnesium-selenium clusters could lead to the development of new materials with applications in catalysis, electronics, and energy storage.

Reactivity with Small Molecules and Representative Organic Substrates

This compound exhibits reactivity towards a range of small molecules and common organic substrates. This reactivity is a direct consequence of the polarized Mg-Se bond and the inherent nucleophilicity of the selenium atom.

Reactivity with Small Molecules:

Carbon Dioxide (CO₂): The nucleophilic selenium can attack the electrophilic carbon of CO₂, leading to the formation of a magnesium selenocarboxylate. This reaction is analogous to the carboxylation of Grignard reagents and provides a route to selenium-containing carboxylic acid derivatives.

Oxygen (O₂): Exposure to molecular oxygen can lead to the oxidation of the selenium center, potentially forming seleninic or selenonic acid derivatives after workup. The magnesium center can also interact with oxygen, potentially leading to the degradation of the complex. epfl.ch

Reactivity with Representative Organic Substrates:

Aldehydes and Ketones: The selenium nucleophile can add to the carbonyl carbon of aldehydes and ketones, forming α-hydroxy selenides upon protonation. This is a fundamental reaction for the formation of carbon-carbon bonds and the introduction of a selenium moiety adjacent to a hydroxyl group.

Esters and Amides: While generally less reactive than aldehydes and ketones, esters and amides can also undergo nucleophilic attack by this compound, leading to the formation of acyl selenides or other substitution products.

Michael Acceptors: In a conjugate addition reaction, the nucleophilic selenium can add to the β-carbon of α,β-unsaturated carbonyl compounds (Michael acceptors), leading to the formation of γ-seleno carbonyl compounds.

The following table provides a summary of the reactivity of this compound with various substrates:

Substrate Product Type
Carbon DioxideMagnesium Selenocarboxylate
Aldehydeα-Hydroxy Selenide
Ketoneα-Hydroxy Selenide
α,β-Unsaturated Ketoneγ-Seleno Ketone (Conjugate Addition Product)

This diverse reactivity underscores the potential of this compound as a versatile reagent in synthetic chemistry.

Coordination Chemistry and Ligand Design Principles for Selanylidenemagnesium Stabilization

Role of Steric Bulk in Ligand Systems for Kinetic Stabilization

Kinetic stabilization is a critical strategy to prevent the decomposition or uncontrolled oligomerization of low-coordinate magnesium selenide (B1212193) species. This is primarily achieved by employing sterically bulky ligands that create a congested environment around the reactive Mg-Se core, physically hindering the approach of other molecules. libretexts.orgwikipedia.org

A prominent example is the stabilization of the bimetallic complex [{(iPrDipNacNac)Mg}2(μ-Se)] (5). nih.govnih.gov This complex is supported by the β-diketiminate ligand HC(C(Me)N-2,6-iPr2C6H3)2 (iPrDipNacNac), which features bulky 2,6-diisopropylphenyl groups on the nitrogen atoms. nih.gov These bulky substituents provide an effective steric shield, preventing unwanted side reactions and enabling the isolation of the molecule. study.comyoutube.com

The importance of this steric hindrance is highlighted by Density Functional Theory (DFT) calculations. nih.gov When the sterically demanding iPrDipNacNac ligand is used, the calculations accurately reproduce the linear Mg-Se-Mg geometry observed in the crystal structure. However, when a computationally smaller model ligand with methyl groups instead of diisopropylphenyl groups ([{(MeMeNacNac)Mg}2(μ-Se)]) is used, the calculations predict a significantly bent Mg-Se-Mg unit. nih.gov This demonstrates that the steric repulsion between the bulky ligand frameworks is essential for enforcing the observed molecular geometry and providing stability. nih.gov The use of bulky, multidentate ligands is a well-established method for saturating a metal's coordination sphere to prevent undesired reactions. mdpi.com

Table 1: Effect of Ligand Steric Bulk on Mg-E-Mg Angle (E=S, Se)
CompoundMethodMg-E-Mg Angle (°)Reference
[{(iPrDipNacNac)Mg}2(μ-Se)]X-ray Diffraction180 (disordered) nih.gov
[{(MeMeNacNac)Mg}2(μ-Se)]DFT Calculation<90 nih.gov
[{(iPrDipNacNac)Mg}2(μ-S)]X-ray Diffraction180 (disordered) nih.gov
[{(MeMeNacNac)Mg}2(μ-S)]DFT Calculation<90 nih.gov

Electronic Modulation by Ancillary Ligands in Magnesium-Selenium Interactions

The electronic properties of the ancillary ligands play a crucial role in modulating the nature and stability of the magnesium-selenium bond. The ligands' ability to donate or withdraw electron density influences the charge distribution and orbital energies within the Mg-Se core.

In the case of [{(iPrDipNacNac)Mg}2(μ-Se)], the β-diketiminate ligand is an anionic, N,N-donor ligand that formally imparts a +1 charge to each magnesium center, resulting in a {Mg+-Se2--Mg+} core. nih.gov Computational studies on this system and its sulfide (B99878) analogue reveal insights into the electronic structure. nih.gov The highest occupied molecular orbitals (HOMO-1 and HOMO-2) are primarily composed of the selenium px and py atomic orbitals, which are oriented perpendicular to the linear Mg-Se-Mg axis. A significantly stabilized pz orbital, lying along the Mg-Se-Mg bond, is found at a much lower energy level (ca. 1.4 eV lower). nih.gov This electronic configuration describes an ionic Mg-Se-Mg unit. nih.govnih.gov

Design of Multidentate and Chelating Ligands for Defined Coordination Environments

The use of multidentate ligands, which bind to a metal center through two or more donor atoms, is a fundamental design principle for creating stable metal complexes. nih.gov This "chelate effect" leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. nih.govquora.com In the context of selanylidenemagnesium, chelating ligands are essential for establishing a defined and stable coordination geometry around the magnesium ions.

Another example of a chelating ligand system used to stabilize a magnesium-selenium bond is found in the tris(p-tolylpyrazolyl)hydroborato (Tpp-Tol) complex reported by Parkin, [{(p-TolTp)Mg}2Se]. nih.gov The Tp ligand is tridentate, coordinating to the magnesium via three nitrogen atoms. This high denticity provides a very stable coordination environment, resulting in a four-coordinate magnesium center and a linear Mg-Se-Mg arrangement with Mg-Se bond lengths of approximately 2.40 Å. nih.gov The design of such multidentate scaffolds is a key strategy for stabilizing various coordination motifs and geometries in alkaline earth metal chemistry. mdpi.commdpi.com

Table 2: Examples of Chelating Ligands in Mg-Se Chemistry
Ligand TypeAbbreviationDenticityExample ComplexReference
β-DiketiminateiPrDipNacNacBidentate[{(iPrDipNacNac)Mg}2(μ-Se)] nih.govnih.gov
Tris(pyrazolyl)hydroboratoTpp-TolTridentate[{(p-TolTp)Mg}2Se] nih.gov

Formation and Reactivity of Bimetallic and Multinuclear Magnesium Selenide Complexes

Well-defined molecular magnesium selenide complexes are often bimetallic or multinuclear, featuring two or more magnesium centers bridged by selenide ligands. The formation of these structures is typically achieved through reactions that bring together a magnesium precursor and a selenium source under controlled conditions.

The dinuclear complex [{(iPrDipNacNac)Mg}2(μ-Se)] (5) was synthesized via the facile reaction of the dimagnesium(I) precursor [{(iPrDipNacNac)Mg}2] with one equivalent of triphenylphosphine (B44618) selenide (Ph3P=Se) at room temperature. nih.govacs.org This reaction involves the cleavage of the P=Se double bond and the insertion of the selenium atom between the two magnesium atoms of the precursor. nih.gov

The reactivity of these bimetallic complexes is influenced by the enforced proximity of the two magnesium centers. chemrxiv.org While the specific reactivity of the selenide complex 5 has not been extensively detailed, its sulfide analogue, [{(iPrDipNacNac)Mg}2(μ-S)] (4), has been shown to react with 1-adamantylazide. nih.govst-andrews.ac.uk This reaction demonstrates that the bridging chalcogenide is available for further chemical transformations. The dinuclear arrangement can facilitate reactions that may not be possible with mononuclear species, for instance by enabling cooperative effects between the two metal centers. chemrxiv.orgchemrxiv.org

Emerging Research Directions and Future Perspectives in Selanylidenemagnesium Chemistry

Exploration of Novel Synthetic Pathways for Undiscovered Selanylidenemagnesium Motifs

The synthesis of stable compounds containing a this compound moiety is a formidable challenge due to the high propensity of the Mg=Se bond to oligomerize or react with its environment. Current research has focused on kinetically stabilizing this reactive functionality through the use of bulky ligands. The successful synthesis of low-coordinate magnesium selenide (B1212193) complexes with a central Mg-Se-Mg core, such as [{(iPrDipNacNac)Mg}2(μ-Se)], provides a foundational strategy. This complex was prepared through the reaction of a dimagnesium(I) precursor with triphenylphosphine (B44618) selenide, demonstrating the utility of low-valent magnesium synthons in accessing Mg-Se bonds.

Future exploration of novel synthetic pathways is likely to focus on several key areas:

Sterically Demanding Ligands: The design and synthesis of even more sterically encumbering ligands will be crucial to prevent intermolecular reactions and isolate monomeric or well-defined oligomeric this compound species. The use of bulky terphenyl or carbazolyl-based ligands, which have proven successful in stabilizing other reactive main group species, could be a promising avenue.

Intramolecular Coordination: Ligand frameworks that offer intramolecular chelation to the magnesium center could provide additional kinetic and thermodynamic stability to the Mg=Se unit. This approach has been used to stabilize other reactive multiple bonds.

Low-Temperature Synthesis: The use of cryogenic conditions and matrix isolation techniques may allow for the generation and spectroscopic characterization of this compound as a transient species, even if it cannot be isolated at ambient temperatures.

Alternative Selenium Sources: Exploring a wider range of selenium transfer reagents beyond triphenylphosphine selenide could open up new reaction pathways. Organoselenium compounds, such as silyl selenides or selenoureas, might offer different reactivity profiles and milder reaction conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPrecursorsPotential AdvantagesChallenges
Kinetic Stabilization Dimagnesium(I) complexes, organomagnesium compounds, bulky ancillary ligandsProven success in related systems, potential for isolable compounds.Synthesis of highly sterically demanding ligands can be complex.
Intramolecular Chelation Ligands with donor arms (e.g., ethers, amines)Enhanced thermodynamic and kinetic stability of the Mg=Se moiety.Ligand design requires careful consideration of geometric constraints.
Cryogenic Methods Elemental magnesium, organomagnesium reagents, selenium sourcesAllows for the study of highly reactive, otherwise unobservable species.Isolation of products is generally not feasible.
Novel Selenium Reagents Silyl selenides, selenoureas, elemental seleniumPotentially milder reaction conditions and different reactivity.Compatibility with highly reactive magnesium precursors needs to be established.

Advanced Characterization Techniques for Transient and Highly Reactive Intermediates

Given the expected high reactivity of this compound, its detection and characterization will likely rely on a suite of advanced spectroscopic and analytical techniques capable of probing transient species. Standard methods like single-crystal X-ray diffraction and NMR spectroscopy, while invaluable for stable compounds, may not be suitable for highly reactive intermediates.

Future research will necessitate the application of in-situ and time-resolved techniques:

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor reactions in real-time, potentially identifying the characteristic vibrational modes of the Mg=Se bond. These methods have been successfully used to study the formation and reactivity of Grignard reagents.

Matrix Isolation Spectroscopy: This technique involves trapping reactive species in an inert gas matrix at cryogenic temperatures, allowing for their spectroscopic characterization (e.g., by IR or UV-Vis spectroscopy) without decomposition. This could be a powerful tool for obtaining the first direct spectroscopic evidence for a monomeric this compound.

Microcrystal Electron Diffraction (MicroED): For species that are difficult to crystallize into sizes suitable for X-ray diffraction, MicroED offers a powerful alternative for structure determination from nanocrystalline samples. This could be particularly useful for characterizing fleeting microcrystalline intermediates in this compound synthesis.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) or cold-spray ionization mass spectrometry, coupled with theoretical calculations, can provide information on the mass and fragmentation patterns of transient species.

Theoretical Advancements in Understanding Main Group Metal-Chalcogen Multiple Bonds

Computational chemistry is poised to play a pivotal role in guiding the synthesis and understanding the fundamental nature of the this compound linkage. To date, theoretical studies on the Mg=Se double bond are scarce, with most computational work on magnesium chalcogenides focusing on the properties of bulk solid-state materials. However, insights can be gleaned from theoretical investigations into related heavy main group element analogues of ketones (e.g., silanones, germanones) and other non-covalent interactions involving magnesium.

Future theoretical and computational efforts should focus on:

Bonding Analysis: Density Functional Theory (DFT) and ab initio calculations can be used to probe the electronic structure of the Mg=Se bond. Key questions to be addressed include the degree of p-orbital overlap, the polarity of the bond, and the relative contributions of ionic and covalent character. This will help to understand its inherent reactivity.

Reaction Mechanisms: Computational modeling can be used to explore the thermodynamics and kinetics of different synthetic pathways to this compound, helping to identify the most promising experimental routes. It can also be used to predict the likely decomposition pathways of these reactive species.

Spectroscopic Predictions: High-level theoretical calculations can predict the vibrational frequencies (IR and Raman) and NMR chemical shifts of this compound and its derivatives. These predictions will be invaluable in the search for and identification of these elusive species in experimental settings.

Comparison with Heavier Analogues: Theoretical studies comparing the bonding in the series of heavier Group 2 selenido complexes (Be=Se, Mg=Se, Ca=Se, Sr=Se, Ba=Se) would provide valuable insights into periodic trends and the factors that influence the stability of these multiple bonds.

Potential Applications in Catalysis (Drawing from general magnesium complex catalysis)

While experimentally realized this compound catalysts are yet to be developed, the rich catalytic chemistry of other magnesium complexes provides a fertile ground for speculation on their potential applications. Magnesium-based catalysts are attractive due to the low cost, low toxicity, and high abundance of magnesium. They have shown activity in a range of organic transformations.

Drawing parallels from existing magnesium catalysis, this compound species could potentially be applied in:

Hydrofunctionalization Reactions: Magnesium complexes have been shown to catalyze the addition of E-H bonds (where E = B, Si, N, P) across unsaturated substrates. The unique electronic properties of a Mg=Se moiety could modulate the reactivity and selectivity of such transformations.

Polymerization Reactions: Magnesium complexes are effective catalysts for the ring-opening polymerization of cyclic esters like lactide. A this compound species could act as an initiator, with the selenium atom potentially influencing the polymerization kinetics and the properties of the resulting polymer.

Hydrogenation Reactions: Recently, magnesium pincer complexes have been developed for the catalytic semihydrogenation of alkynes and hydrogenation of alkenes. The selenium center in a hypothetical this compound catalyst could participate in metal-ligand cooperation to facilitate H-H bond activation.

Small Molecule Activation: The polar Mg=Se bond could potentially interact with and activate small molecules, such as carbon dioxide or isocyanates, facilitating their transformation into more valuable products.

A summary of relevant magnesium-catalyzed reactions is provided in Table 2.

Reaction TypeSubstratesProductsReference Magnesium Catalyst
Hydroboration Alkenes, Alkynes, EstersAlkylboranes, Vinylboranes, AlkoxyboranesMonomeric magnesium-methyl complexes
Ring-Opening Polymerization Lactide, ε-caprolactonePolylactide, PolycaprolactoneMagnesium complexes with benzotriazole phenoxide ligands
Semihydrogenation AlkynesZ-AlkenesMagnesium pincer complexes
Cyclization 1,4-diketones, primary aminesChiral pyrrole derivativesMagnesium diiodide

Implications for the Design of Precursors to Advanced Materials (Beyond bulk solids)

Beyond their fundamental chemical interest, molecular compounds containing a Mg-Se bond are promising as single-source precursors for the synthesis of advanced magnesium selenide materials. The use of molecular precursors offers several advantages over traditional solid-state synthesis, including lower deposition temperatures and better control over stoichiometry and morphology.

Future research in this area could focus on:

Quantum Dots: this compound complexes or related organometallic compounds could be designed as precursors for the synthesis of MgSe quantum dots. The organic ligands attached to the magnesium center can be tailored to control the growth and surface chemistry of the resulting nanocrystals.

Thin Films: Volatile this compound derivatives could be employed in Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD) processes to grow thin films of MgSe. Such films could have applications in optoelectronic devices. The design of precursors with appropriate volatility and decomposition characteristics will be key.

Nanostructures: The controlled decomposition of molecular this compound precursors in solution could provide a route to other MgSe nanostructures, such as nanowires or nanosheets, with unique electronic and optical properties.

The development of wet chemical methods for synthesizing MgSe nanocrystals using magnesium and selenium precursors highlights the potential in this area. Tailoring molecular precursors with a pre-defined Mg:Se ratio can offer a direct route to these advanced materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing selanylidenemagnesium, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves reacting magnesium with selenium precursors under inert conditions. Key steps include controlling stoichiometry, temperature (e.g., 80–120°C), and reaction time (12–24 hours). Purity validation requires multi-technique characterization:

  • X-ray diffraction (XRD) to confirm crystallinity and phase identity .
  • NMR spectroscopy (e.g., 77^{77}Se NMR) to detect selenium environments and impurities .
  • Elemental analysis to verify stoichiometric ratios .
    • Experimental Design : Include control experiments with varying precursor ratios and inert gas flow rates to optimize yield. Replicate procedures from peer-reviewed literature, ensuring traceable reagent sources and equipment calibration .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Contradictions in data (e.g., IR/Raman peaks or NMR shifts) often arise from differences in synthesis conditions or analytical setups. To resolve:

  • Standardize protocols : Use identical solvent systems, temperatures, and instrumentation across replicates .
  • Cross-validate with computational methods (e.g., DFT calculations) to predict vibrational/electronic spectra and compare with experimental results .
  • Document instrumental parameters (e.g., laser power in Raman, magnet strength in NMR) to identify systematic errors .

Advanced Research Questions

Q. What experimental and computational strategies are effective in probing the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert vs. reactive atmospheres (e.g., N2_2 vs. O2_2) to assess oxidative stability .
  • Calorimetry : Quantify enthalpy changes during decomposition or phase transitions .
  • DFT/MD simulations : Model lattice energy, bond dissociation energies, and reaction pathways to predict stability thresholds .
    • Data Interpretation : Compare experimental decomposition profiles with simulated energy landscapes to identify metastable intermediates or degradation mechanisms .

Q. How can researchers design experiments to elucidate the reaction mechanisms of this compound in organometallic catalysis?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates via in-situ techniques (e.g., UV-Vis, GC-MS) under controlled temperatures and pressures .
  • Isotopic labeling : Use 26^{26}Mg or 82^{82}Se isotopes to track bond-breaking/formation steps in catalytic cycles .
  • Spectroscopic trapping : Employ low-temperature matrix isolation or cryo-EM to stabilize transient intermediates .
    • Advanced Analysis : Correlate kinetic data with computed activation barriers (DFT) to validate proposed mechanisms .

Q. What methodologies are recommended for resolving contradictions in the literature regarding this compound’s electronic structure?

  • Methodological Answer :

  • Synchrotron-based XAS/XPS : Characterize oxidation states and ligand environments with high resolution .
  • Magnetic susceptibility measurements : Detect unpaired electrons or spin states conflicting with theoretical models .
  • Collaborative replication : Partner with independent labs to reproduce disputed results, ensuring transparency in data collection and statistical analysis (e.g., error margins, sample sizes) .

Methodological Frameworks

Q. How should researchers structure a study to investigate this compound’s reactivity with novel substrates?

  • Experimental Design :

  • Hypothesis-driven aims : Define specific objectives (e.g., "Determine the effect of steric bulk on substrate binding affinity") .
  • Variable control : Test substrates with systematically varied electronic/steric properties while maintaining consistent reaction conditions .
  • Data rigor : Perform triplicate runs, include negative controls, and report confidence intervals for catalytic yields .

Q. What statistical approaches are appropriate for analyzing heterogeneous datasets in this compound research?

  • Analytical Workflow :

  • Multivariate analysis (e.g., PCA) to identify correlations between synthesis parameters and material properties .
  • Error propagation models : Quantify uncertainties in derived quantities (e.g., activation energies) from instrumental noise .
  • Meta-analysis : Aggregate literature data to identify trends or outliers, using tools like Python’s Pandas or R .

Guidance for Reproducibility and Peer Review

Q. What details are critical to include in manuscripts to ensure reproducibility of this compound studies?

  • Documentation Standards :

  • Full synthetic protocols : Precise reagent grades, purification methods, and equipment calibration data .
  • Raw data deposition : Share crystallographic files, spectral datasets, and computational inputs/outputs in public repositories .
  • Ethical compliance : Disclose safety protocols (e.g., handling selenium toxicity) and IRB approvals for human/animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.